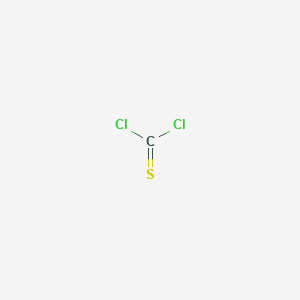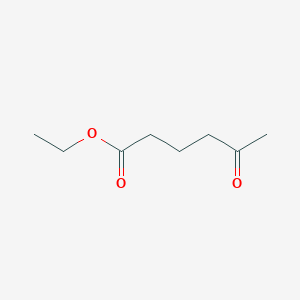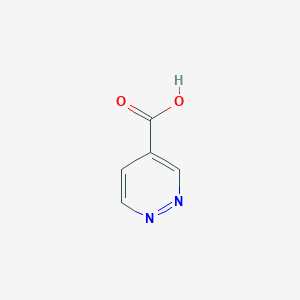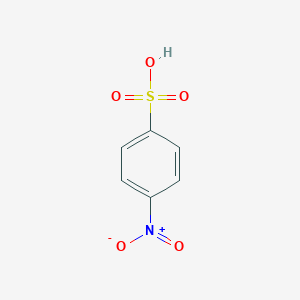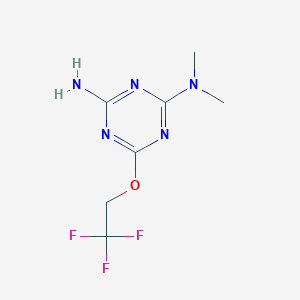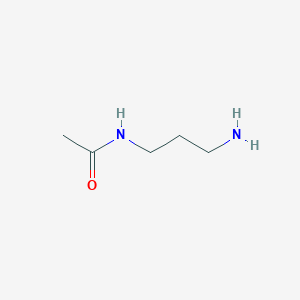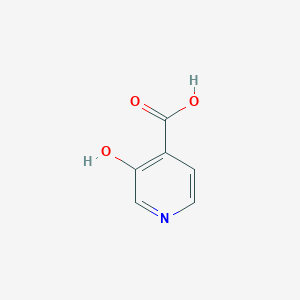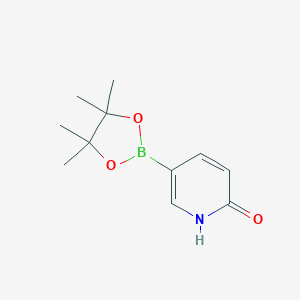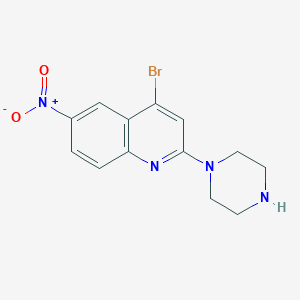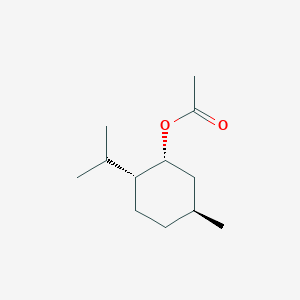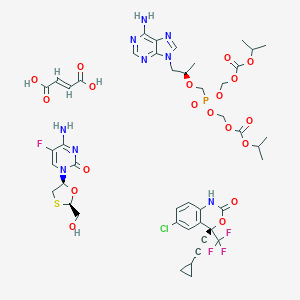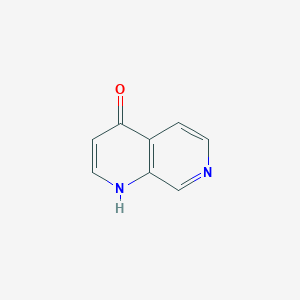
1H-1,7-ナフチリジン-4-オン
概要
説明
1H-1,7-Naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings.
科学的研究の応用
1H-1,7-Naphthyridin-4-one has a wide range of scientific research applications:
作用機序
Target of Action
The primary target of 1H-1,7-naphthyridin-4-one is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a receptor tyrosine kinase that plays a crucial role in transmitting the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (HCC) .
Mode of Action
It’s known that the compound interacts with its target, fgfr4, and inhibits its activity . This inhibition disrupts the FGF19 signaling pathway, which is essential for the growth and proliferation of HCC cells .
Biochemical Pathways
The inhibition of FGFR4 by 1H-1,7-naphthyridin-4-one affects the FGF19 signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting FGFR4, the compound disrupts these processes, leading to the inhibition of HCC cell growth and proliferation .
Pharmacokinetics
A related compound, a 1,6-naphthyridin-4-one derivative, has been found to have favorable pharmacokinetic properties, with a mean residence time (mrt) of 165 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats . These properties suggest that 1H-1,7-naphthyridin-4-one may also have good bioavailability and a long half-life, allowing for sustained action against its target.
Result of Action
The inhibition of FGFR4 by 1H-1,7-naphthyridin-4-one leads to the disruption of the FGF19 signaling pathway . This disruption results in the inhibition of HCC cell growth and proliferation . Therefore, the compound has potential therapeutic effects against HCC.
生化学分析
Biochemical Properties
It is known that naphthyridines, a class of compounds to which 1H-1,7-Naphthyridin-4-one belongs, have diverse biological activities and photochemical properties . They have been used in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .
Cellular Effects
Naphthyridine derivatives have been shown to have excellent antimicrobial properties . They can decrease the minimum inhibitory concentration (MIC) of fluoroquinolones, indicating synergism was obtained from the association of the compounds .
Molecular Mechanism
It is known that naphthyridines can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
Temporal Effects in Laboratory Settings
It is known that naphthyridines have been synthesized using various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Metabolic Pathways
It is known that naphthyridines have been synthesized using various methods, including multicomponent reactions .
準備方法
Synthetic Routes and Reaction Conditions: 1H-1,7-Naphthyridin-4-one can be synthesized through various methods. One common approach involves the cyclization of 2,3-dihydro-9-[(2-carboxyethyl)amino][1,4]dioxino[2,3-g]quinoline-8-carboxylic acid in acetic anhydride in the presence of potassium acetate . Another method includes the use of multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .
Industrial Production Methods: Industrial production methods for 1H-1,7-naphthyridin-4-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions: 1H-1,7-Naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
類似化合物との比較
1H-1,7-Naphthyridin-4-one can be compared with other similar compounds, such as:
1,8-Naphthyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
1,6-Naphthyridine: Another isomer with different nitrogen atom positions, it exhibits pharmacological activities, including anticancer and antimicrobial properties.
1,5-Naphthyridine: This compound also shares a similar structure but has unique reactivity and applications in the synthesis of complex molecules.
The uniqueness of 1H-1,7-naphthyridin-4-one lies in its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
1H-1,7-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAFURNDRNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343427 | |
| Record name | 1H-1,7-naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53454-31-2, 60122-51-2 | |
| Record name | 1,7-Naphthyridin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53454-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,7-naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-1,7-naphthyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


